2-Pyridylethylamine dihydrochloride
CAS No.: 3343-39-3
Cat. No.: VC0004506
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3343-39-3 |
---|---|
Molecular Formula | C7H12Cl2N2 |
Molecular Weight | 195.09 g/mol |
IUPAC Name | 2-pyridin-2-ylethanamine;dihydrochloride |
Standard InChI | InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H |
Standard InChI Key | GPIFKSYYILNJNR-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CCN.Cl.Cl |
Canonical SMILES | C1=CC=NC(=C1)CCN.Cl.Cl |
Chemical and Physical Properties
Structural Characteristics
PEA-DHC, chemically designated as 2-pyridineethanamine dihydrochloride, features a pyridine ring linked to an ethylamine group, with two hydrochloride moieties enhancing its solubility . X-ray crystallography confirms its monoclinic crystal system, with hydrogen bonding networks stabilizing the lattice structure . The compound’s melting point ranges between 150–155°C, and its hygroscopic nature necessitates desiccant storage at room temperature .
Table 1: Physicochemical Properties of PEA-DHC
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 195.09 g/mol | |
Solubility (H₂O) | 19.51 mg/mL at 25°C | |
Purity | ≥99% (HPLC) | |
CAS Number | 3343-39-3 |
Crystallographic Innovations
Patent CN104341340B details a stabilized crystal form of N-methyl-2-pyridylethylamine dihydrochloride, a PEA-DHC derivative. Ethanol, isopropanol, and methanol solvents at 60–80°C yield high-purity crystals with enhanced shelf life . For instance, dissolving 1 g in 5 mL ethanol at 78°C followed by 25°C crystallization produces 0.82 g of stable crystals . This advancement addresses prior stability issues, facilitating long-term storage without degradation .
Pharmacological Profile and Mechanism of Action
H1 Receptor Agonism
PEA-DHC selectively activates histamine H1 receptors, which are G-protein-coupled receptors (GPCRs) expressed in vascular smooth muscle and endothelial cells . Binding induces phospholipase C activation, increasing inositol trisphosphate () and diacylglycerol (DAG), which elevate intracellular calcium () and trigger vasoconstriction . In rat models, PEA-DHC reduces formalin-induced joint injury by 40% through H1-mediated anti-inflammatory pathways.
Vascular and Neurological Effects
In simian femoral arteries, PEA-DHC induces endothelium-dependent vasodilation at low concentrations (10 nM–1 μM) but causes vasoconstriction above 10 μM via direct smooth muscle activation . Contrastingly, canine arteries exhibit solely vasoconstrictive responses, highlighting species-specific receptor coupling . Neuropharmacologically, PEA-DHC stimulates spinal neuropeptide Y (NPY) release in rodents, suggesting H1 receptor involvement in nociceptive processing.
Research Applications in Physiological Studies
Vascular Hyperpermeability and Anaphylaxis
Ashina et al. (2015) demonstrated that 10 μM PEA-DHC increases vascular endothelial growth factor (VEGF)-mediated hyperpermeability in human umbilical vein endothelial cells (HUVECs) by 2.5-fold, reversible with the H1 antagonist cetirizine. In systemic anaphylaxis models, PEA-DHC mimics histamine’s induction of HMGB1 release from endothelial cells, exacerbating hypotension . Anti-HMGB1 monoclonal antibodies (mAbs) restore blood pressure in rats by 60%, implicating HMGB1 as a therapeutic target .
Table 2: Key Research Findings Using PEA-DHC
Mast Cell and Immune Modulation
Jain et al. (2018) reported that PEA-DHC (1 mg/kg) potentiates melanotan II-induced hypothermia in mice by activating mast cell H1 receptors, increasing histamine release by 3-fold . This synergy underscores H1’s role in thermoregulation and immune cell communication.
Crystallographic and Synthetic Advances
Solvent-Dependent Crystallization
The crystalline form of PEA-DHC derivatives depends on solvent polarity and temperature. Isopropanol at 80°C yields rhombic crystals with 98% purity, while methanol at -10°C produces dendritic structures . These variations influence dissolution rates, with ethanol-processed crystals showing 20% faster dissolution in vitro .
Table 3: Crystallization Conditions and Outcomes
Solvent | Temperature | Yield | Crystal Morphology |
---|---|---|---|
Ethanol | 25°C | 82% | Rhombic plates |
Isopropanol | 30°C | 78% | Needles |
Methanol | -10°C | 87% | Dendritic clusters |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume